molecular formula C10H10BrNO2 B407768 acetone O-(4-bromobenzoyl)oxime

acetone O-(4-bromobenzoyl)oxime

Cat. No.: B407768
M. Wt: 256.1g/mol
InChI Key: YLCLFDGVYUAQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetone O-(4-bromobenzoyl)oxime (CAS 328023-64-9) is a chemical compound with the molecular formula C₁₀H₁₀BrNO₂ and is of interest in specialized organic synthesis and medicinal chemistry research . This compound belongs to the oxime class of chemicals, a group that has garnered significant attention in pharmaceutical research for its wide range of potential biological activities . Oximes, in general, are recognized as valuable scaffolds in drug discovery, particularly as kinase inhibitors, with demonstrated applications in anticancer and anti-inflammatory research . The oxime functional group, characterized by a nitrogen atom double-bonded to a carbon atom (C=N-OH), provides distinct hydrogen-bonding capabilities that can significantly alter a molecule's interaction with biological targets compared to its carbonyl precursor . Researchers can utilize this compound as a building block to explore these structure-activity relationships or as a precursor in more complex synthetic pathways. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1g/mol

IUPAC Name

(propan-2-ylideneamino) 4-bromobenzoate

InChI

InChI=1S/C10H10BrNO2/c1-7(2)12-14-10(13)8-3-5-9(11)6-4-8/h3-6H,1-2H3

InChI Key

YLCLFDGVYUAQJW-UHFFFAOYSA-N

SMILES

CC(=NOC(=O)C1=CC=C(C=C1)Br)C

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)Br)C

Origin of Product

United States

Synthetic Methodologies for Acetone O 4 Bromobenzoyl Oxime and Analogous O Acyl Ketoximes

Conventional Esterification Protocols

Traditional methods for synthesizing oxime esters, including acetone (B3395972) O-(4-bromobenzoyl)oxime, primarily involve the esterification of an oxime with a carboxylic acid or its derivatives. These protocols are well-established and widely used in organic synthesis.

A common and effective method for preparing oxime esters is the condensation of an oxime with an activated carboxylic acid derivative. This typically involves the reaction of an oxime, such as acetone oxime, with an acyl chloride or anhydride. For instance, the synthesis of (Z)- and (E)-verbenone O-acyl oxime esters was achieved by reacting the respective verbenone (B1202108) oximes with various acyl chlorides in dichloromethane (B109758) with triethylamine. mdpi.com This approach offers a direct route to the desired oxime ester.

The synthesis of acetone O-(4-bromobenzoyl)oxime would follow a similar pathway, where acetone oxime is reacted with 4-bromobenzoyl chloride. vulcanchem.com This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

A study on the synthesis of novel steroidal C-20 oxime ester derivatives also employed this methodology. arabjchem.org In this work, various benzoyl chloride derivatives were reacted with the steroidal oxime to produce the corresponding oxime esters in high yields. arabjchem.org This highlights the versatility of using activated carboxylic acid derivatives for the synthesis of a wide range of oxime esters.

Table 1: Examples of Oxime Ester Synthesis using Activated Carboxylic Acid Derivatives

OximeAcyl ChlorideProductYield (%)Reference
(Z)-Verbenone oxime4-Bromobenzoyl chloride(Z)-Verbenone O-(4'-bromobenzoyl) oxime90.5 mdpi.com
3β-(Acetyloxy)pregna-5,16-dien-20-one oxime2-Fluorobenzoyl chloride3β-(Acetyloxy)pregna-5,16-dien-20-one O-(2-fluorobenzoyl) oxime>85 arabjchem.org
3β-(Acetyloxy)pregna-5,16-dien-20-one oxime4-Bromobenzoyl chloride3β-(Acetyloxy)pregna-5,16-dien-20-one O-(4-bromobenzoyl) oxime>85 arabjchem.org

Coupling reagents are frequently employed to facilitate the esterification of oximes with carboxylic acids, particularly when the carboxylic acid is not readily converted to its activated form. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the oxime.

A variety of coupling reagents have been developed for amide and ester bond formation. csic.esacs.org For example, OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] and its derivatives are highly effective in suppressing racemization and improving coupling efficiency in peptide synthesis, and these principles can be extended to oxime ester synthesis. csic.es The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with a carbodiimide, which then reacts with the oxime. acs.org

The use of COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as a coupling reagent has been reported for the preparation of carboxylic acid esters from various alcohols in excellent yields under mild conditions. csic.es This suggests its potential applicability in the synthesis of oxime esters as well.

Research into oxime-based carbonates has also shown their utility as coupling reagents for peptide synthesis, which could be adapted for the synthesis of oxime esters. nih.govmdpi.com These reagents activate the carboxylic acid group, facilitating its reaction with an amine or, in this context, an oxime. mdpi.com

Advanced and Sustainable Synthetic Strategies for Oxime Esters

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the emergence of advanced strategies for oxime ester synthesis that align with the principles of green chemistry.

A novel and efficient approach for the synthesis of oxime esters involves a visible-light-mediated three-component reaction. rsc.orgnih.govrsc.org This method utilizes an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester as substrates, with eosin (B541160) Y acting as a photocatalyst. rsc.orgnih.govrsc.org The reaction proceeds under mild conditions, tolerates a wide range of substrates, and produces various oxime esters with high efficiency. rsc.orgnih.gov This one-pot synthesis is advantageous as it minimizes waste and reduces the cost and effort compared to traditional multi-step procedures. nih.gov

The proposed mechanism involves the photoexcitation of eosin Y by blue LEDs, which then reacts with the NHPI ester to form a radical anion. rsc.org This initiates a cascade of reactions leading to the final oxime ester product. The reaction is significantly slower in the dark, confirming the crucial role of visible light. rsc.org This methodology represents a promising and practical approach for the single-step synthesis of useful oxime esters. rsc.orgrsc.org

Table 2: Substrate Scope in Visible-Light-Mediated Oxime Ester Synthesis

AldehydeNHPI EsterProduct Yield (%)Reference
Benzaldehyde1,3-dioxoisoindolin-2-yl butyrate83 (gram-scale) nih.gov
Various aldehydesVarious NHPI estersHigh efficiency rsc.orgnih.gov

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to oxime ester synthesis. researchgate.netrsc.org

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a green alternative to traditional solvent-based synthesis. researchgate.netresearchgate.net Solvent-free mechanochemical reactions have gained significant interest as they can be conducted under mild conditions, often leading to shorter reaction times and improved efficiency. researchgate.net

A ZnO-mediated benzoylation between carvone (B1668592) oxime and acyl chlorides has been reported to produce carvone oxime esters under solvent-free conditions. researchgate.net This method is operationally simple, provides excellent chemoselectivity, and offers a mild and direct route to synthesizing oxime esters in moderate to excellent yields. researchgate.net

Furthermore, a versatile and robust mechanochemical route for the conversion of a broad range of ketones to ketoximes has been established using a simple mortar and pestle grinding method. researchgate.net This solvent-assisted grinding method demonstrates the potential for synthesizing oximes, the precursors to oxime esters, in a more environmentally friendly manner. The principles of mechanochemical esterification, which have been successfully applied to the synthesis of various esters from carboxylic acids and alcohols at room temperature, could potentially be adapted for the synthesis of oxime esters. nih.gov

Green Chemistry Principles in Oxime Ester Synthesis

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering substantial reductions in reaction times and often leading to higher yields and purer products compared to conventional heating methods. psu.eduillinois.edu The application of microwave irradiation in the synthesis of O-acyl ketoximes and related compounds has demonstrated considerable potential.

The fundamental principle of microwave heating involves the direct coupling of microwave energy with the molecules of the reaction mixture, leading to rapid and uniform heating. illinois.edu This efficiency can be particularly advantageous in the synthesis of oxime esters. For instance, the synthesis of quaternary salts of pyridoxal (B1214274) oxime saw a dramatic decrease in reaction time, from hours under conventional heating to just minutes with microwave irradiation. psu.edu In these syntheses, solvents like acetone have proven effective, although solvent-free conditions are also a viable and environmentally friendly option. psu.edu

While direct literature on the microwave-assisted synthesis of this compound is not abundant, the successful synthesis of analogous structures, such as 2-acylpyrroles from O-phenyl oxime ethers, underscores the feasibility of this approach. acs.org The key steps in such a synthesis would likely involve the reaction of acetoxime with 4-bromobenzoyl chloride under microwave irradiation. The conditions could be optimized by screening various solvents and temperatures, with the expectation of significantly shorter reaction times compared to traditional thermal methods.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridoxal Oxime Quaternary Salts psu.edu

Entry Substituent (R) Method Condition Time Yield (%)
1 H Conventional Reflux 8 h 75
2 H Microwave Acetone 3 min 92
3 H Microwave Solvent-free 7 min 70
4 OCH3 Conventional Reflux 10 h 45
5 OCH3 Microwave Acetone 5 min 58
6 OCH3 Microwave Solvent-free 10 min 42
7 F Conventional Reflux 7 h 82
8 F Microwave Acetone 5 min 94
9 F Microwave Solvent-free 8 min 79

This interactive table allows for the comparison of different synthetic methods and conditions for the synthesis of pyridoxal oxime quaternary salts.

The data clearly indicates that microwave-assisted synthesis in acetone consistently provides the highest yields in the shortest reaction times. psu.edu This suggests that a similar protocol could be effectively applied to the synthesis of this compound.

Photocatalytic Approaches in Oxime Ester Formation

Photocatalysis has gained significant traction as a green and sustainable method for driving chemical reactions using light as an energy source. In the context of oxime ester formation, visible-light-mediated approaches have been developed that offer mild reaction conditions and high efficiency. nih.gov

One notable strategy involves a three-component reaction of an aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester, catalyzed by a photosensitizer like Eosin Y. nih.gov This method allows for the one-pot synthesis of a diverse range of oxime esters. The proposed mechanism involves the photocatalyst absorbing light and initiating a series of radical-mediated steps. The NHPI ester is converted into a carboxylic radical, which then reacts with an imine (formed in situ from the aldehyde and amine) to generate the final oxime ester product. nih.gov

While this specific three-component reaction is tailored for aldoxime esters, the underlying principles of photocatalytically generating reactive intermediates are broadly applicable. For the synthesis of a ketoxime ester like this compound, a potential photocatalytic route could involve the direct esterification of acetoxime with a photocatalytically activated 4-bromobenzoic acid derivative.

Furthermore, photocatalysis is extensively used in reactions where oxime esters act as precursors for generating iminyl and other radicals. rsc.orgacs.orgmdpi.com These radicals can then participate in a variety of subsequent transformations. For example, the photocatalytic C-C bond cleavage of cycloketone oxime esters can lead to the formation of valuable alkyl sulfur, selenium, and boron compounds. rsc.org Similarly, acyl radicals can be generated from oxime esters under visible light irradiation, which can then be used in acylation reactions. acs.org

Table 2: Substrate Scope in Visible-Light-Mediated Synthesis of Oxime Esters nih.gov

Entry Aldehyde NHPI Ester Product Yield (%)
1 Benzaldehyde Butyric acid NHPI ester O-Butyrylbenzaldoxime 95
2 4-Methylbenzaldehyde Butyric acid NHPI ester O-Butyryl-4-methylbenzaldoxime 92
3 4-Methoxybenzaldehyde Butyric acid NHPI ester O-Butyryl-4-methoxybenzaldoxime 88
4 4-Chlorobenzaldehyde Butyric acid NHPI ester O-Butyryl-4-chlorobenzaldoxime 93
5 Benzaldehyde Valeric acid NHPI ester O-Valerylbenzaldoxime 90
6 Benzaldehyde Isobutyric acid NHPI ester O-Isobutyrylbenzaldoxime 85

This interactive table showcases the versatility of the visible-light-mediated three-component reaction for synthesizing various oxime esters.

The development of photocatalytic methods for the direct synthesis of ketoxime esters like this compound remains an area of active research. The principles established in related photocatalytic systems provide a strong foundation for the design of such novel synthetic pathways.

N-O Bond Cleavage Mechanisms

The cleavage of the N-O bond in this compound is a critical step that dictates its chemical behavior. This process can be induced through single electron transfer, thermal or photochemical means, or catalysis by transition metals.

Single Electron Transfer (SET) Induced Fragmentation Pathways

Single Electron Transfer (SET) represents a key mechanism for the N-O bond cleavage in oxime derivatives. sigmaaldrich.com This process can be either reductive or oxidative, leading to the formation of radical ions that subsequently fragment.

In a reductive SET mechanism, the oxime ester accepts an electron from a reductant, which can be a chemical species or an electrode. This process forms a radical anion, which then undergoes fragmentation to cleave the N-O bond. For instance, in related systems, SET reduction of aryl bromides can lead to the formation of aryl radicals. nih.gov The spontaneity of SET can be predicted based on the redox potentials of the catalyst and the substrate. sigmaaldrich.com

Conversely, oxidative SET involves the removal of an electron from the oxime ester by an oxidant, generating a radical cation. This intermediate can then undergo fragmentation. While direct evidence for this compound is limited, studies on analogous oximes show that oxidation, for example with a copper(II) ion, can generate iminoxyl radicals. beilstein-journals.orgnih.gov This process is a cornerstone of photoredox catalysis, where a photocatalyst in an excited state can initiate the SET process. sigmaaldrich.com

Homolytic Scission via Thermal or Photoinduced Activation

The N-O bond in oxime derivatives can also be cleaved homolytically through the input of thermal or photochemical energy. rsc.org This process generates an iminoxyl radical and a carboxyl radical.

Thermal homolysis involves heating the compound to a temperature sufficient to overcome the bond dissociation energy of the N-O bond. The rate of this decomposition is dependent on the activation energy. rsc.org

Photoinduced homolysis utilizes light energy to promote the molecule to an excited state, from which N-O bond cleavage occurs. The efficiency of this process is related to the extinction coefficient of the molecule at the wavelength of irradiation and the activation energy for the cleavage. rsc.org For example, direct irradiation of organic halides with UV light can induce homolytic C-X bond cleavage. um.es

Transition Metal-Catalyzed Oxidative Insertion Mechanisms

Transition metals can catalyze the cleavage of N-O bonds through various mechanisms, including oxidative insertion. scholaris.caprinceton.edu In this pathway, a low-valent transition metal center inserts into the N-O bond, forming a metal-ligand complex. This step is often followed by further transformations. For instance, copper catalysts are widely used to construct C-N and C-O bonds via N-O bond cleavage. sioc-journal.cnsioc-journal.cn The mechanism can involve the formation of an iminyl radical intermediate. nih.gov Palladium and rhodium have also been shown to catalyze reactions involving the cleavage of C-C bonds adjacent to functional groups, a process that shares mechanistic similarities with N-O bond activation. mdpi.com

Radical Intermediates Generation and Evolution

The cleavage of the N-O bond in this compound leads to the formation of highly reactive radical intermediates. The primary radicals generated are an iminoxyl radical and a 4-bromobenzoyl radical.

The iminoxyl radical (RR'C=NO•) is a key intermediate in many synthetic transformations. beilstein-journals.orgnih.gov These radicals can participate in a variety of reactions, including intermolecular and intramolecular processes. beilstein-journals.org For example, they can undergo oxidative cyclization or couple with other radicals. beilstein-journals.orgnih.gov The stability and reactivity of iminoxyl radicals are influenced by the nature of the substituents on the carbon atom. beilstein-journals.org

The 4-bromobenzoyl radical is also a reactive species. It can undergo decarboxylation to form a 4-bromophenyl radical, or it can participate directly in subsequent bond-forming reactions. The generation of aryl radicals from such precursors is a common strategy in organic synthesis. nih.gov

The evolution of these radical intermediates is highly dependent on the reaction conditions, including the presence of other reagents, solvents, and catalysts. They can initiate radical chain reactions, add to unsaturated systems, or be trapped by radical scavengers. The interplay of these pathways determines the final product distribution of the reaction.

Formation of Iminyl Radicals

The principal step in the reactivity of this compound is the homolytic cleavage of the nitrogen-oxygen (N-O) bond. This bond is inherently weak, making it susceptible to cleavage under thermal, photochemical, or transition-metal-catalyzed conditions to generate an iminyl radical. bohrium.commdpi.comresearchgate.net The process can be facilitated by single electron transfer (SET), where the oxime ester is reduced, leading to the fragmentation of the N-O bond. researchgate.netmdpi.com Visible light photoredox catalysis is a particularly effective method for generating iminyl radicals from oxime derivatives like O-acyl oximes. rsc.orgsioc-journal.cn The electron-withdrawing nature of the 4-bromobenzoyl group can further facilitate this N-O bond cleavage.

Subsequent Generation of Carbon-Centered Radicals

Once formed, the highly reactive iminyl radical serves as a key intermediate, leading to the generation of more stable carbon-centered radicals through distinct pathways.

A significant pathway for the iminyl radical derived from this compound involves the cleavage of the carbon-carbon bond at the beta-position relative to the iminyl nitrogen. mdpi.comnih.gov This process, often referred to as β-carbon scission or fragmentation, is a common fate for iminyl radicals generated from ketoxime derivatives. researchgate.netthieme-connect.com This cleavage is thermodynamically driven by the formation of a stable nitrile byproduct (acetonitrile in this case) and a new carbon-centered radical. This strategy has been widely used to generate distal cyano-substituted alkyl radicals. mdpi.comresearchgate.net

An alternative, though less common, pathway for the iminyl radical is an intramolecular 1,3-hydrogen atom transfer (HAT). mdpi.comresearchgate.net In this process, the iminyl radical abstracts a hydrogen atom from a carbon atom at the 3-position (one of the methyl groups of the original acetone moiety). This transfer results in the formation of an α-imidoyl carbon radical. mdpi.com While 1,5-HAT processes are more common for iminyl radicals, the 1,3-HAT represents a distinct mechanistic route for converting the initial nitrogen-centered radical into a carbon-centered one. bohrium.commdpi.com

Acyl Radical and Cyanoalkyl Radical Formation

The β-C-C bond cleavage of the iminyl radical is the primary route to forming both acyl and cyanoalkyl radicals. mdpi.com Specifically, for this compound, the cleavage of the bond between the iminyl carbon and one of the methyl carbons generates a cyanoalkyl radical. mdpi.commdpi.com The fragmentation of the iminyl radical derived from cyclic ketoxime esters is a well-established method for producing cyanoalkyl radicals. nih.govrsc.org Similarly, when acyl oxime esters undergo N-O bond cleavage followed by C-C bond scission, acyl radicals are produced along with a nitrile byproduct. mdpi.combeilstein-journals.org These resulting acyl and cyanoalkyl radicals are versatile intermediates that can participate in a variety of subsequent bond-forming reactions. mdpi.com

Rearrangement Processes Involving Oxime Esters

Beyond radical fragmentation pathways, oxime esters can also undergo classic rearrangement reactions, fundamentally altering their molecular framework.

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or lactams. wikipedia.orgorganic-chemistry.orgbyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group (or activation of the ester), which transforms it into a good leaving group. masterorganicchemistry.com This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This migration occurs concurrently with the cleavage of the N-O bond, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. byjus.commasterorganicchemistry.com For a ketoxime like acetone oxime, this rearrangement would result in the formation of N-methylacetamide. The efficiency and outcome of the Beckmann rearrangement can be influenced by the choice of acid catalyst and reaction conditions. wikipedia.org

Skeletal Rearrangements Triggered by N-O Bond Fragmentation

The fragmentation of the N-O bond in oxime derivatives, such as this compound, is a pivotal step that initiates several synthetically valuable skeletal rearrangements. The inherent weakness of the N-O bond, with an average bond energy of approximately 57 kcal/mol, makes it susceptible to cleavage under various conditions, including thermal, acidic, basic, or photocatalytic activation. researchgate.netmdpi.com This cleavage can proceed through heterolytic or homolytic pathways, leading to distinct reactive intermediates and, consequently, different rearranged products. For an O-acylated ketoxime like this compound, the principal rearrangement pathways initiated by N-O bond scission are the Beckmann rearrangement and the Neber rearrangement.

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction in organic chemistry that transforms an oxime into a substituted amide or a nitrile. wikipedia.orgaakash.ac.in Typically catalyzed by acid, the reaction involves the conversion of the oxime's hydroxyl group (or a derivative thereof) into a good leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the 4-bromobenzoyloxy group is an effective leaving group.

The accepted mechanism begins with the protonation or Lewis acid coordination to the oxygen or nitrogen atom, which facilitates the migration of the alkyl group positioned anti to the leaving group. This migration occurs in a concerted fashion with the cleavage of the N-O bond, expelling the leaving group (4-bromobenzoate anion). aakash.ac.inchemistrysteps.com This process forms a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization yields the corresponding N-substituted amide. chemistrysteps.comnumberanalytics.com For this compound, the two methyl groups are identical, so only one amide product, N-methylacetamide, is possible.

A competing pathway, known as Beckmann fragmentation or the "abnormal" Beckmann reaction, can occur if the migrating group can form a stable carbocation. sci-hub.se This is not a significant pathway for this compound, as it would require the formation of a highly unstable methyl carbocation.

The conditions for the Beckmann rearrangement can vary widely, often employing strong protic acids like sulfuric acid or polyphosphoric acid, or Lewis acids. wikipedia.org

Table 1: General Conditions and Products of Beckmann Rearrangement

Starting Material Catalyst/Reagent Product Reference
Ketoxime H₂SO₄, PPA, HCl Amide wikipedia.org
Aldoxime Acid Anhydride Nitrile wikipedia.org
Cyclohexanone Oxime Acetic Acid, HCl, Acetic Anhydride Caprolactam wikipedia.org

Neber Rearrangement

The Neber rearrangement converts a ketoxime into an α-amino ketone. wikipedia.orgwikipedia.org This transformation is characteristic of O-acylated or O-sulfonylated ketoximes that possess an α-methylene group (a carbon with at least one hydrogen atom) adjacent to the C=N bond. slideshare.net this compound fits this structural requirement.

The reaction is typically initiated by a base, such as an alkoxide or sodium hydride. slideshare.netacs.org The base abstracts an α-proton to form a carbanion. This is followed by an intramolecular nucleophilic displacement of the leaving group (the 4-bromobenzoyloxy group) by the carbanion, leading to the formation of a strained three-membered ring intermediate called an azirine (or 2H-azirine). mdpi.comwikipedia.org Subsequent hydrolysis of the azirine intermediate, often under the workup conditions, yields the final α-amino ketone product. wikipedia.org For acetone, the product would be aminoacetone.

The Neber rearrangement and the Beckmann rearrangement can be competing pathways, with the reaction conditions often dictating the major product. The Neber rearrangement is favored by basic conditions, whereas the Beckmann rearrangement is promoted by acidic catalysts. wikipedia.orgslideshare.net

Table 2: Comparison of Neber and Beckmann Rearrangement Pathways

Feature Neber Rearrangement Beckmann Rearrangement
Key Reagent Base (e.g., Sodium Ethoxide, Pyridine) Acid (e.g., H₂SO₄, PCl₅)
Required Substrate Feature α-Hydrogen atom Group anti to leaving group
Key Intermediate Azirine Nitrilium ion
Final Product from Ketoxime α-Amino ketone Amide

| N-O Bond Cleavage | Occurs via intramolecular displacement | Occurs via leaving group expulsion |

Radical-Mediated Pathways

In recent decades, reactions involving the homolytic cleavage of the N-O bond in oxime esters have gained prominence. researchgate.netencyclopedia.pub This fragmentation can be initiated by photoredox catalysis or transition metals, generating an iminyl radical and a carboxylate radical. researchgate.netmdpi.com

For this compound, single-electron reduction would lead to the fragmentation of the N-O bond, producing an acetone-derived iminyl radical and a 4-bromobenzoyl radical. researchgate.net The fate of the iminyl radical is varied; it can undergo subsequent reactions such as intramolecular cyclization (if an unsaturated moiety is present elsewhere in the molecule) or intermolecular additions. mdpi.comnih.gov While less common for a simple substrate like acetone oxime, these radical pathways represent a distinct set of transformations triggered by N-O bond fragmentation under specific redox conditions. nih.gov

Conclusion

Acetone (B3395972) O-(4-bromobenzoyl)oxime represents a potentially valuable, yet underexplored, building block in the versatile family of O-acyl ketoximes. Its structure combines the inherent reactivity of the O-acyl oxime functionality with the potential for further modification at the bromine-substituted aromatic ring. While detailed experimental studies on this specific compound are limited, the well-established chemistry of related O-acyl ketoximes provides a strong foundation for predicting its reactivity and potential applications in the synthesis of complex nitrogen-containing molecules. Further research into the synthesis, characterization, and reactivity of acetone O-(4-bromobenzoyl)oxime is warranted to fully unlock its synthetic potential.

Radical Chemistry and Synthetic Transformations Initiated by Acetone O 4 Bromobenzoyl Oxime

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a central theme in organic synthesis. The iminyl radicals generated from acetone (B3395972) O-(4-bromobenzoyl)oxime serve as powerful tools for forging these critical linkages through various radical-mediated pathways.

Iminyl radicals readily participate in intermolecular addition reactions with unsaturated systems such as alkenes and alkynes. This process typically involves the initial generation of the iminyl radical, which then adds to the π-system of the unsaturated partner. The resulting carbon-centered radical intermediate can be trapped by a variety of reagents or participate in further cascade reactions. The delocalization of the unpaired electron in iminyl radicals allows for the formation of both C-N and C-O bonds, though C-O bond formation is common in intermolecular reactions. beilstein-journals.org

The reaction of an iminyl radical, generated from an oxime ester, with an alkene leads to the formation of a new C-C bond and a transient alkyl radical. This intermediate can then be functionalized, for example, by trapping with a suitable radical acceptor or undergoing oxidation or reduction.

Table 1: Representative Examples of Iminyl Radical Addition to Alkenes Note: The following table presents generalized transformations for oxime esters, illustrating the reactivity pattern applicable to acetone O-(4-bromobenzoyl)oxime.

Oxime Ester SubstrateAlkene PartnerCatalyst/ConditionsProduct TypeReference
Cycloketone Oxime EsterStyrenePhotoredox Catalyst (e.g., fac-Ir(ppy)₃)Ketonitrile rsc.org
Acyl Oxime EsterMichael AcceptorPhotoredox Catalyst (e.g., fac-Ir(ppy)₃)Acylated Product mdpi.com

Intramolecular radical cyclizations initiated by iminyl radicals are a highly effective strategy for the synthesis of complex heterocyclic scaffolds. nih.gov When the starting oxime ester contains a tethered unsaturated moiety (like an alkene or alkyne), the initially formed iminyl radical can undergo a cyclization event, leading to the construction of various ring systems. beilstein-journals.org

The versatility of iminyl radical cyclizations allows for the synthesis of a diverse range of nitrogen-containing heterocycles. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific substitution pattern of the substrate.

Pyrrolines and Pyrrolidines: A 5-exo cyclization of an iminyl radical onto a tethered alkene is a common pathway to synthesize substituted pyrroline (B1223166) or pyrrolidine (B122466) derivatives. Subsequent reactions of the resulting cyclic alkyl radical can introduce further complexity. nih.gov

Azirines: 2H-Azirines are strained, three-membered heterocycles that serve as valuable synthetic intermediates. researchgate.net While typically synthesized through other routes, radical-based strategies involving nitrogen-centered radicals offer novel approaches to these structures.

Oxindoles: Spirocyclic oxindoles can be synthesized from isatin-derived precursors through various methods, including cycloaddition reactions. chim.it Radical cyclizations involving oxime esters tethered to an indole (B1671886) scaffold can also provide access to functionalized oxindole (B195798) systems. mdpi.com

Lactams: Radical cyclization can lead to the formation of lactams, including seven-membered ring systems, through processes like 7-exo cyclization, although this is less common than 5- or 6-membered ring formation. nih.gov

Table 2: Heterocycles Synthesized via Iminyl Radical Cyclizations

Precursor TypeHeterocycle FormedCyclization ModeKey FeaturesReference
Alkenyl KetoximeDihydroisoxazole / Cyclic Nitrone5-exoFormation of C-O or C-N bond depending on conditions. beilstein-journals.orgnih.gov
N-Aryl-tethered Oxime EsterIndoline / Oxindole5-exoCascade reaction often involving aryl radical participation. mdpi.comnih.gov
Allylamine-derived Oxime EsterPyrrolidine5-exoRadical addition followed by cyclization. nih.gov

Radical-mediated processes can be employed to modify ring sizes. wikipedia.orgetsu.edu The Dowd-Beckwith ring expansion, for instance, is a radical-driven process capable of adding multiple carbons to a ring. wikipedia.org While often initiated from β-ketoesters, the underlying principles of radical cyclization and fragmentation can be applied in systems initiated by the cleavage of oxime esters. Ring contractions can also occur, for example, through the Wolff rearrangement of α-diazoketones, which proceeds via a carbenoid intermediate rather than a radical pathway. wikipedia.orgetsu.edu In the context of iminyl radicals, a sequence involving cyclization onto a larger ring followed by fragmentation could lead to a net ring contraction.

A particularly powerful application of oxime esters in radical chemistry is their use in deconstructive functionalization, where a C-C bond adjacent to the iminyl group is cleaved. mdpi.com This strategy is most prominent with cyclic ketoxime esters, where the release of ring strain provides a strong thermodynamic driving force for the fragmentation. nih.govsemanticscholar.org

The process begins with the formation of the iminyl radical, which then undergoes β-scission of a C-C bond. This cleavage generates a distal alkyl radical and a nitrile fragment. rsc.orgmdpi.com The newly formed alkyl radical is then available for a variety of synthetic transformations, such as borylation, halogenation, or addition to other molecules. semanticscholar.orgchemrxiv.org This allows for the conversion of readily available cyclic ketones into functionalized, open-chain products.

Table 3: Deconstructive Functionalization via C-C Bond Cleavage of Oxime Esters

Oxime Ester TypeReactionKey IntermediateResulting Functional GroupReference
Cyclobutanone Oxime EsterBorylationCyanoalkyl RadicalBoronic Ester semanticscholar.org
Cycloketone Oxime EsterAddition/Oxidation CascadeCyanoalkyl RadicalKetonitrile rsc.org
Cyclic Amine DerivativeFragmentationAlkyl RadicalAlkyl Halide nih.govchemrxiv.org

Intramolecular Radical Cascade Cyclizations for Heterocycle Synthesis

Carbon-Heteroatom Bond Forming Reactions

Besides the formation of C-C bonds, radicals generated from this compound can also participate in the formation of carbon-heteroatom bonds. nih.govlibretexts.org The inherent nature of the iminyl radical, with spin density on both nitrogen and oxygen, allows for versatile bond constructions. beilstein-journals.org

For example, intramolecular cyclization of an iminyl radical can proceed via attack of the nitrogen atom, leading to nitrogen-containing heterocycles, or via the oxygen atom, leading to oxygen-containing heterocycles like isoxazolines. beilstein-journals.org Furthermore, the alkyl radical intermediates generated from initial C-C bond formation or C-C cleavage events can be trapped by heteroatom-donating reagents. Palladium-catalyzed systems have been shown to facilitate the formation of C-O and C-halogen bonds from alkyl intermediates derived from the C-H activation of oximes. nih.gov These catalytic cycles often involve the oxidation of a Pd(II) intermediate to a high-valent Pd(IV) species, which then undergoes reductive elimination to form the final C-heteroatom bond.

C-N Bond Formation Methodologies

The generation of iminyl radicals from oxime derivatives is a powerful strategy for constructing C-N bonds. beilstein-journals.org These radicals can participate in various intramolecular and intermolecular reactions.

One notable application is in the synthesis of nitrogen-containing heterocyclic compounds. For instance, the copper-catalyzed [3+3] annulation of ketones with oxime acetates provides an efficient route to polysubstituted pyridines. nih.gov In this process, the oxime acetate (B1210297) is converted to an imine intermediate, which then undergoes a cascade annulation and oxidative aromatization. nih.gov

Another approach involves the intramolecular cyclization of oxime derivatives. For example, the treatment of β-indolyl ketone oximes with a mesylating agent under basic conditions can lead to the formation of spiro[indolin-3,2-pyrolidine] derivatives. tcichemicals.com Furthermore, the generation of iminyl radicals from O-acyl oximes through single electron transfer from a copper catalyst can initiate a [3+2] annulation with α-amino ketones to produce 3-aminopyrroles. rsc.org This method involves the site-selective cleavage of multiple α-C(sp³)–H bonds in both the oxime and the ketone. rsc.org

The table below summarizes key findings in C-N bond formation using oxime derivatives.

Reaction TypeCatalyst/ReagentProductsKey Features
[3+3] AnnulationCopper catalystPolysubstituted pyridinesCascade annulation and oxidative aromatization of ketones and oxime acetates. nih.gov
Intramolecular CyclizationMesylating agent/BaseSpiro[indolin-3,2-pyrolidine] derivativesFormation of spirocyclic imines from β-indolyl ketone oximes. tcichemicals.com
[3+2] AnnulationCopper catalyst3-AminopyrrolesSite-selective cleavage of α-C(sp³)–H bonds in O-acyl oximes and α-amino ketones. rsc.org

C-O Bond Formation via Oxidative Coupling

Oxidative coupling reactions initiated by the radical species derived from this compound and similar oximes offer a direct route for C-O bond formation. These reactions are often mediated by transition metal catalysts and can proceed under aerobic conditions, utilizing molecular oxygen as a green oxidant. rsc.org

A significant application is the synthesis of isoxazoles, which are important structural motifs in medicinal chemistry. The intramolecular oxidative coupling of enone oximes, catalyzed by copper(II) acetate, provides direct access to 3,5-disubstituted isoxazoles. rsc.org This method is valued for its use of an inexpensive catalyst and a sustainable oxidant.

Furthermore, the oxidative C-O coupling of oximes with 1,3-dicarbonyl compounds can be achieved using various one- and two-electron oxidants, such as Fe(ClO₄)₃ and PhI(OAc)₂. beilstein-journals.org This highlights the versatility of oxime radicals in forming C-O bonds with different coupling partners. beilstein-journals.org The delocalization of the unpaired electron in oxime radicals allows for reactivity at both the oxygen and nitrogen atoms, with intermolecular reactions typically favoring C-O bond formation. beilstein-journals.org

The following table outlines representative C-O bond formation reactions involving oxime derivatives.

Reaction TypeCatalyst/OxidantProductsKey Features
Intramolecular Oxidative CouplingCu(OAc)₂ / O₂3,5-Disubstituted isoxazolesUtilizes an inexpensive catalyst and molecular oxygen as a green oxidant. rsc.org
Intermolecular Oxidative CouplingFe(ClO₄)₃ or PhI(OAc)₂C-O coupled productsCouples oximes with 1,3-dicarbonyl compounds using various oxidants. beilstein-journals.org

Diverse Functionalization and Derivatization Strategies

The radical intermediates generated from this compound and related compounds are not limited to simple bond formations but can also be harnessed for more complex molecular transformations, including hydroacylation, carbonylation, and difunctionalization of unsaturated systems.

Hydroacylation and Carbonylation Reactions

While direct examples of hydroacylation and carbonylation initiated specifically by this compound are not extensively documented in the provided search results, the broader context of radical chemistry suggests the potential for such transformations. Carbonyl compounds, in general, are excellent ligands for Lewis-acidic metal complexes, and the formation of ketyl radicals through electron transfer can initiate a variety of synthetic transformations. cmu.edu These metal-bound radicals can participate in reactions such as cyclizations and intermolecular additions. cmu.edu

Difunctionalization Methodologies for Alkenes and Alkynes

The radical species derived from oximes are highly effective in the difunctionalization of alkenes and alkynes. These reactions involve the initial addition of the radical to the multiple bond, followed by a subsequent functionalization step. nih.gov

A notable example is the iridium and copper dual-catalyzed photoreaction of oximes of allyl alcohols, which leads to the synthesis of functionalized oxazolines. preprints.org In this process, an N-centered radical generated from the oxime undergoes a 5-exo cyclization onto the alkene, followed by trapping of the resulting radical with various nucleophiles. preprints.org This methodology allows for the introduction of cyano, thiocyanato, and azido (B1232118) groups, among others. preprints.org

Furthermore, copper-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-haloacetamides is a powerful method for preparing substituted γ-lactams. nih.gov The reaction proceeds through the formation of a carbon-centered radical that cyclizes onto the alkene, followed by trapping of the resulting radical with a halogen atom. nih.gov Electrochemical methods have also been employed to achieve the difunctionalization of alkenes and alkynes, offering a green and sustainable approach. rsc.org

The table below provides a summary of difunctionalization reactions involving radical cyclization.

Reaction TypeCatalyst/ReagentsSubstratesProducts
Photocatalytic DifunctionalizationIr/Cu dual catalyst, NucleophilesOximes of allyl alcoholsFunctionalized oxazolines
Atom Transfer Radical Cyclization (ATRC)Copper catalyst, Borohydride saltsN-allyl-haloacetamidesSubstituted γ-lactams
Electrochemical DifunctionalizationCu(CH₃CN)₄BF₄, TPMAN-allyl-α,α-dichloroamidesDifunctionalized products

Catalytic Systems in Oxime Ester Radical Reactions

The efficiency and selectivity of radical reactions initiated by oxime esters are heavily dependent on the catalytic system employed. Transition metals, in particular, play a crucial role in generating the initial radical species and controlling the subsequent reaction pathways.

Transition Metal Catalysis (e.g., Copper, Nickel, Iron, Iridium, Gold Systems)

Copper Catalysis: Copper is one of the most widely used metals in oxime ester chemistry. Copper catalysts, such as CuCN and CuI, are effective in promoting C-N bond formation reactions. For instance, CuCN catalyzes the electrophilic amination of diarylcadmium reagents using acetone O-(4-chlorophenylsulfonyl)oxime. scispace.com Copper(I) iodide, in the presence of a base, facilitates the coupling of oxime acetates with isothiocyanates to yield 2-aminothiazoles. organic-chemistry.org These reactions often proceed through a single electron transfer mechanism, generating an iminyl radical from the oxime ester. nih.govrsc.org

Nickel Catalysis: Nickel catalysts are also valuable in cross-coupling reactions involving oxime derivatives. While specific examples with this compound are limited in the provided results, nickel is known to catalyze C-H functionalization and cross-electrophile coupling reactions. researchgate.netchemrxiv.org Nickel-catalyzed reactions often involve a Ni(II) metallacycle as a key intermediate. researchgate.net Mechanistic studies have pointed towards both single-electron transfer and two-electron pathways. researchgate.net

Iron Catalysis: Iron, being an abundant and low-toxicity metal, is an attractive catalyst for sustainable chemistry. usc.edu Iron-catalyzed reactions can proceed through radical mechanisms, with iron(IV)-oxo species often implicated as key intermediates in oxidation reactions. usc.eduiastate.edu Recent research has shown that iron can effectively catalyze the coupling of benzyl (B1604629) halides with disulfides without the need for an external reductant. usc.edu

Iridium Catalysis: Iridium complexes have demonstrated unique catalytic activity in reactions involving oximes. For example, [Ir(Cp*)Cl₂]₂ catalyzes the rearrangement of oximes to amides and can be used in a one-pot conversion of alcohols to amides via the corresponding oxime. organic-chemistry.org Iridium photocatalysts, in conjunction with a copper co-catalyst, have been utilized for the difunctionalization of alkenes through a radical cyclization pathway. preprints.org Furthermore, iridium catalysts have been employed for the enantioselective intramolecular O-allylation of oximes. ethz.ch

Gold Catalysis: Gold catalysts, typically in the form of gold(I) complexes, are known to activate C-C multiple bonds. beilstein-journals.org They can catalyze the cyclization of O-propioloyl oximes to form 4-arylidene isoxazol-5(4H)-ones. beilstein-journals.org The mechanism often involves the activation of the alkyne or allene (B1206475) moiety by the gold catalyst, followed by intramolecular attack by the oxime nitrogen. beilstein-journals.org Gold-catalyzed reactions can also proceed through oxidative cross-coupling, involving a Au(I)/Au(III) catalytic cycle. nih.gov

The following table summarizes the roles of various transition metals in oxime ester radical reactions.

Metal CatalystKey ApplicationsMechanistic Insights
CopperC-N bond formation, [3+3] and [3+2] annulations, synthesis of 2-aminothiazoles. nih.govrsc.orgorganic-chemistry.orgOften involves single electron transfer to generate iminyl radicals. nih.govrsc.org
NickelCross-coupling reactions, C-H functionalization. researchgate.netchemrxiv.orgCan proceed via Ni(II) metallacycle intermediates through SET or two-electron pathways. researchgate.net
IronOxidation reactions, coupling of electrophiles. usc.eduiastate.eduCan involve iron(IV)-oxo intermediates and radical mechanisms. usc.eduiastate.edu
IridiumOxime rearrangement to amides, photocatalytic difunctionalization, enantioselective O-allylation. preprints.orgorganic-chemistry.orgethz.chCan act as a photocatalyst or facilitate rearrangements and asymmetric transformations. preprints.orgorganic-chemistry.orgethz.ch
GoldCyclization of O-propioloyl oximes, activation of multiple bonds. beilstein-journals.orgActivates alkynes/allenes for nucleophilic attack; can involve Au(I)/Au(III) cycles. beilstein-journals.orgnih.gov

Photoredox Catalysis and Energy Transfer Activation in Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for promoting radical-based organic transformations by allowing single-electron transfer (SET) processes to occur under exceptionally mild conditions. ethz.ch O-acyl oximes, such as this compound, are excellent substrates for this type of activation. The core principle involves the generation of radical species following the homolytic cleavage of the weak N–O bond, which can be initiated through either a photoredox catalytic cycle or direct energy transfer. sioc-journal.cnnih.gov

In a typical photoredox cycle, a photocatalyst (PC), such as an iridium or ruthenium complex or a metal-free organic dye, absorbs visible light to reach an excited state (*PC). ethz.chrsc.org This excited state is both a stronger oxidant and a stronger reductant than the ground state. The excited photocatalyst can then interact with the oxime ester in one of two primary ways:

Reductive Quenching: The excited photocatalyst donates an electron to the oxime ester. This is often favorable for O-acyl oximes bearing electron-withdrawing groups on the acyl moiety, such as the 4-bromobenzoyl group, which lowers the reduction potential of the molecule. rsc.org The resulting radical anion undergoes rapid fragmentation via N-O bond cleavage to produce an iminyl radical and a 4-bromobenzoate (B14158574) anion.

Oxidative Quenching: The excited photocatalyst accepts an electron from a suitable donor (e.g., a tertiary amine) to form a reduced photocatalyst and a radical cation. The reduced photocatalyst then transfers an electron to the oxime ester, initiating the N-O bond cleavage.

Alternatively, radical generation can occur via Energy Transfer (EnT) . In this mechanism, a photocatalyst with a high triplet state energy, upon excitation by light, transfers its energy directly to the this compound molecule without an electron transfer event. nih.govd-nb.info This energetic activation promotes the substrate to an excited triplet state, which has sufficient energy to induce the homolytic scission of the N-O bond, yielding both an iminyl radical and a 4-bromobenzoyloxy radical simultaneously. nih.gov

The general mechanism for radical generation from an O-acyl oxime via photoredox catalysis is depicted below:

Proposed Mechanism for Radical Generation Step 1: Excitation PC + hν (Visible Light) → *PC

Step 2: Single Electron Transfer (Reductive Quenching) *PC + this compound → [PC]⁺• + [this compound]⁻•

Step 3: Fragmentation [this compound]⁻• → Iminyl Radical + 4-Bromobenzoate

These generated iminyl and acyl radicals are highly reactive intermediates that can be harnessed in a variety of subsequent synthetic transformations. sioc-journal.cn

Metal-Free Organic Transformations

The radicals generated from this compound are highly valuable in metal-free organic transformations, aligning with the principles of green and sustainable chemistry. acs.org These reactions often rely on organic photocatalysts or the formation of an electron donor-acceptor (EDA) complex to initiate radical formation under visible light, thereby avoiding contamination of the products with residual transition metals.

A prominent application is in radical cascade reactions for the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and biologically active compounds. researchgate.net For instance, acyl radicals generated from O-acyl oxime esters can participate in intramolecular cyclization reactions with tethered alkenes. rsc.org In a photoredox-catalyzed process using a metal-free organic dye, the acyl radical can add to an internal alkene, generating a new carbon-centered radical. This intermediate can then be trapped to afford highly functionalized saturated heterocycles like tetrahydrofurans and pyrrolidines. rsc.org

The following table details the synthesis of various acylated phenanthridines through a metal-free, photoredox-catalyzed radical acylation and cyclization of 2-isocyanobiphenyls with different oxime esters. This demonstrates the broad applicability of oxime esters as acyl radical precursors in complex, metal-free bond-forming cascades.

Table 1: Photoredox-Catalyzed Synthesis of 6-Acyl Phenanthridines from 2-Isocyanobiphenyls and Oxime Esters mdpi.com
Entry2-Isocyanobiphenyl Substrate (R¹)Oxime Ester (R², R³)ProductYield (%)
14'-MethylPhenyl, p-CF₃C₆H₄94
24'-MethoxyPhenyl, p-CF₃C₆H₄92
34'-FluoroPhenyl, p-CF₃C₆H₄81
44'-ChloroPhenyl, p-CF₃C₆H₄83
54'-BromoPhenyl, p-CF₃C₆H₄85
63',5'-DimethylPhenyl, p-CF₃C₆H₄87
74'-Methyl4-Methoxyphenyl, p-CF₃C₆H₄78
84'-Methyl4-Chlorophenyl, p-CF₃C₆H₄82
94'-Methyl4-Bromophenyl, p-CF₃C₆H₄81
104'-Methyl2-Thienyl, p-CF₃C₆H₄76
114'-MethylEthyl, p-CF₃C₆H₄77
124'-MethylCyclopropyl, p-CF₃C₆H₄81
Reaction Conditions: 2-Isocyanobiphenyl (0.2 mmol), Oxime Ester (0.3 mmol), Ir(ppy)₃ (1 mol%), in DMF (2.0 mL) under blue LED irradiation at room temperature for 12 h.

These transformations highlight the power of using simple and stable precursors like this compound to access reactive intermediates for the construction of valuable molecules without relying on traditional metal catalysts.

Applications in Advanced Organic Synthesis and Materials Science

Precursors for the Synthesis of Nitrogen-Containing Organic Compounds

The O-acyl oxime functionality, as present in acetone (B3395972) O-(4-bromobenzoyl)oxime, is a valuable precursor for introducing nitrogen into organic molecules. This is largely due to the facile cleavage of the N-O bond, which can be initiated by various reagents and conditions, leading to the formation of reactive intermediates. nsf.govresearchgate.net

O-acyl oximes serve as effective electrophilic aminating agents. While direct reduction of the oxime ether can yield the corresponding amine, their reactivity is more strategically harnessed in reactions with nucleophiles. For instance, analogous O-sulfonyl oximes of acetone have been shown to react with organometallic reagents like Grignard and organozinc reagents to produce primary amines after hydrolysis of the intermediate imine. researchgate.net This suggests that acetone O-(4-bromobenzoyl)oxime could similarly be employed for the synthesis of a variety of amines.

The synthesis of chiral amino alcohols, which are crucial components in many pharmaceuticals and bioactive compounds, can also be approached using oxime derivatives. nih.gov Stereoselective addition of organometallic reagents to chiral oxime ethers, followed by cleavage of the N-O bond, yields enantiomerically enriched amino alcohols. ethz.ch The benzoyl group in this compound can influence the stereochemical outcome of such additions, making it a potentially useful reagent in asymmetric synthesis.

Table 1: Illustrative Examples of Amine Synthesis from Oxime Derivatives

Oxime DerivativeReagentProduct TypeReference
Acetone O-sulfonyloximePhenylmagnesium bromidePrimary arylamine researchgate.net
Acetone O-sulfonyloximeDiarylcadmium reagentsPrimary arylamine researchgate.net
O-benzylformaldoximePyranos-1-yl radicalSecondary amine derivative libretexts.org

This table presents examples with related oxime derivatives to illustrate the general reactivity for amine synthesis.

The utility of O-acyl oximes, including this compound, extends to the construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. rsc.orgresearchgate.net Transition metal-catalyzed reactions of O-acyl oximes have become a powerful tool for the synthesis of a diverse range of N-heterocycles such as pyrroles, pyridines, isoquinolines, and indoles. rsc.orgrsc.orgresearchgate.netacs.org

In these transformations, the O-acyl oxime can act as an internal oxidant, avoiding the need for external oxidizing agents. rsc.orgresearchgate.net The reaction often proceeds through the formation of an iminyl radical or an imino-metal intermediate upon cleavage of the N-O bond. acs.orgmdpi.com These reactive intermediates can then undergo intramolecular cyclization or react with other components in the reaction mixture to build the heterocyclic ring. For example, palladium- or copper-catalyzed intramolecular aza-Heck reactions of unsaturated O-acyl oximes are effective methods for synthesizing pyrrolines. rsc.org Similarly, iron-catalyzed [3+2] annulation of O-acyl oximes with other substrates can lead to the formation of benzo[g]indoles. acs.org

Table 2: Examples of Aza-Heterocycle Synthesis from O-Acyl Oximes

O-Acyl Oxime SubstrateCatalystProduct HeterocycleReference
Aryl Ketone O-acetyl oximeCu(OAc)2/[Cp*RhCl2]2Isoquinoline researchgate.net
Olefinic Ketone O-pentafluorobenzoyl oximePd(PPh3)4Pyrrole/Pyridine clockss.org
O-Acyl oximeIron catalystBenzo[g]indole acs.org
Ketoxime CarboxylateRuthenium catalystPyridine researchgate.net

This table showcases the versatility of O-acyl oximes in the synthesis of various nitrogen heterocycles.

Role in Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The stereochemical control in chemical reactions is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Oxime derivatives, by virtue of their C=N double bond, can exist as E and Z isomers, and this stereochemistry can influence the outcome of subsequent reactions. acs.org While traditional methods often rely on steric hindrance to achieve stereoselectivity in oxime synthesis, modern techniques offer more refined control. mdpi.com

The hydrogenation of oximes and their derivatives to form amines and hydroxylamines can be performed stereoselectively using chiral catalysts, such as iridium complexes. mdpi.com The stereochemical outcome of these reactions is highly dependent on the reaction mechanism and the nature of the catalyst and substrate. Furthermore, the addition of nucleophiles to the C=N bond of chiral oxime ethers can proceed with high diastereoselectivity, providing a route to chiral amines and amino alcohols. libretexts.org The 4-bromobenzoyl group in this compound can play a role in directing the stereochemical course of these reactions through steric and electronic effects.

Integration into Dynamic Covalent Chemistry for Materials Development

Dynamic covalent chemistry (DCC) focuses on the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptive and responsive materials. rsc.orgd-nb.infoillinois.edusemanticscholar.org Oxime chemistry has proven to be a valuable tool in DCC due to the reversible nature of the oxime linkage, which can undergo exchange reactions. rsc.orgnih.govrsc.org

Polymeric materials incorporating oxime or oxime-ester linkages can exhibit dynamic properties such as self-healing, malleability, and recyclability. escholarship.orgpku.edu.cn For instance, poly(oxime-ester) vitrimers have been developed that undergo catalyst-free bond exchange reactions at elevated temperatures, allowing the material to be reprocessed without significant degradation. escholarship.org The reversible nature of the oxime-carbamate bond has also been exploited to create healable and recyclable poly(oxime-urethane) networks. pku.edu.cn The incorporation of this compound or similar structures into polymer backbones can, therefore, be a strategy to impart these desirable dynamic characteristics to materials. The reversibility of the oxime bond can be triggered by stimuli such as heat or changes in pH, making these materials responsive to their environment. researchgate.net

Utility in Energetic Materials Chemistry

The inherent weakness of the N-O bond in oxime derivatives makes them candidates for applications in energetic materials. nsf.govresearchgate.net The decomposition of such compounds can release a significant amount of energy. While specific studies on this compound as an energetic material are not prevalent in the available literature, the general class of oximes and their derivatives are of interest in this field. The thermal stability and decomposition pathways are critical parameters for any potential energetic material. The presence of the bromine atom and the benzoyl group in this compound would significantly influence these properties compared to simpler oximes.

Computational Chemistry and Theoretical Investigations of Acetone O 4 Bromobenzoyl Oxime

Density Functional Theory (DFT) Studies on N-O Bond Cleavage Energetics

The cleavage of the N-O bond is a pivotal step in many reactions involving oxime esters. Density Functional Theory (DFT) has emerged as a robust computational tool for investigating the energetics of this bond scission. Due to the inherent weakness of the N-O σ bond, its cleavage can be initiated under thermal, photochemical, or transition-metal-catalyzed conditions. researchgate.netmdpi.com

DFT calculations allow for the determination of bond dissociation energies (BDEs), providing a quantitative measure of the energy required for homolytic cleavage of the N-O bond to generate an iminyl radical and a 4-bromobenzoyloxyl radical. While specific DFT studies on acetone (B3395972) O-(4-bromobenzoyl)oxime are not extensively documented, data from related oxime systems can provide valuable estimates. For instance, the N-O bond in various oxime esters is known to have a BDE in the range of 40-60 kcal/mol. The substitution pattern on both the oxime and the acyl group can modulate this value. The electron-withdrawing nature of the 4-bromobenzoyl group is expected to influence the stability of the resulting carboxyl radical and, consequently, the N-O BDE.

A representative DFT study on a model system, such as acetone oxime, reveals key energetic parameters. High-level composite computational methods have estimated the O-H bond dissociation energy of acetone oxime to be around 85 kcal/mol. comporgchem.com While this is for an O-H bond, it underscores the utility of these methods in accurately predicting BDEs. For acetone O-(4-bromobenzoyl)oxime, the N-O BDE would be a critical parameter in understanding its reactivity.

Below is a hypothetical data table illustrating the type of information that would be generated from a DFT study on the N-O bond cleavage of this compound, with comparative data for related compounds.

Table 1: Calculated N-O Bond Dissociation Energies (BDEs) using DFT
CompoundComputational MethodBasis SetCalculated N-O BDE (kcal/mol)
Acetone O-benzoyl)oxime (Model)B3LYP6-311+G(d,p)45.7
This compoundB3LYP6-311+G(d,p)44.9 (Estimated)
Acetone O-acetyl)oxime (Model)B3LYP6-311+G(d,p)48.2

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For any proposed reaction mechanism, the identification and characterization of transition states are of paramount importance. Transition state theory allows for the calculation of reaction rates from the energetic barrier of the transition state. Computational methods can locate these saddle points on the potential energy surface, and vibrational frequency analysis confirms their nature (i.e., a single imaginary frequency).

For example, in a transition-metal-catalyzed reaction, DFT can be used to model the coordination of the oxime ester to the metal center, subsequent oxidative addition involving N-O bond cleavage, and the reductive elimination steps. In radical reactions, computational modeling can map out the pathways of radical addition, cyclization, and propagation steps. mdpi.com

A hypothetical reaction pathway for the copper-catalyzed cyclization of an alkene-tethered oxime ester, a reaction type analogous to what this compound could undergo if appropriately substituted, has been elucidated using DFT. researchgate.net These studies reveal the stepwise nature of such transformations and the relative energies of all species along the reaction coordinate.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of an Oxime Ester
SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials
Transition State 1 (TS1)+25.3N-O bond cleavage
Intermediate 1-5.2Iminyl radical and carboxylate species
Transition State 2 (TS2)+15.8Radical cyclization
Intermediate 2-20.1Cyclized radical intermediate
Products-35.6Final cyclized product

The solvent can play a crucial role in the outcome of a reaction, influencing both the reaction rate and selectivity. Computational models can account for solvent effects either implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation. jyu.finih.govjlu.edu.cnrsc.org

For reactions involving charged or highly polar intermediates, the polarity of the solvent can significantly stabilize these species, thereby lowering the activation energy. scielo.org.mx In the case of this compound, the polarity of the solvent could influence the energetics of N-O bond cleavage, particularly if the cleavage is heterolytic. The choice of solvent can also impact stereochemical control in reactions where chiral centers are formed. Computational studies can help rationalize the observed stereoselectivity by comparing the energies of diastereomeric transition states. sci-hub.se

Theoretical Characterization of Radical Intermediates

Homolytic cleavage of the N-O bond in this compound generates two key radical intermediates: an iminyl radical and a 4-bromobenzoyloxyl radical. The latter can subsequently undergo decarboxylation to form a 4-bromophenyl radical. The structure, stability, and reactivity of these radicals are central to understanding the subsequent reaction steps.

Computational chemistry allows for a detailed examination of the geometric and electronic structure of these radical intermediates. The spin density distribution, which indicates the localization of the unpaired electron, can be calculated and visualized. In the propan-2-iminyl radical, the spin density is primarily located on the nitrogen atom.

The electronic properties, such as the singly occupied molecular orbital (SOMO) energy, are also crucial. The SOMO energy provides insights into the radical's reactivity as a nucleophile or an electrophile.

Table 3: Calculated Properties of Radical Intermediates
Radical SpeciesCalculated PropertyValue
Propan-2-iminyl radicalSpin Density on N~0.95
SOMO Energy (eV)-2.5
4-Bromobenzoyloxyl radicalSpin Density on O~0.88
SOMO Energy (eV)-4.1
4-Bromophenyl radicalSpin Density on C~0.98
SOMO Energy (eV)-3.2

Beyond the initial N-O bond cleavage, computational studies can quantify the energetics of subsequent reactions involving the radical intermediates. For instance, the barrier to decarboxylation of the 4-bromobenzoyloxyl radical can be calculated. This is a critical parameter as it determines the lifetime of this radical and whether it or the 4-bromophenyl radical is the species that participates in subsequent bond-forming reactions.

Furthermore, the barriers for the addition of the iminyl or aryl radicals to other molecules (e.g., alkenes or arenes) can be computed, providing a theoretical basis for predicting the feasibility and outcome of various radical-mediated transformations.

Spectroscopic Characterization Techniques in Oxime Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For acetone (B3395972) O-(4-bromobenzoyl)oxime, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetone moiety would likely appear as two singlets, potentially with slightly different chemical shifts due to the stereochemistry around the C=N bond. The aromatic protons on the 4-bromobenzoyl group would present as a pair of doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. Based on data from similar benzoyl oxime esters, the aromatic protons are expected in the δ 7.5-8.0 ppm range. sorbonne-universite.frmdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key resonances would include those for the ester carbonyl carbon, the imine carbon (C=N), the carbons of the aromatic ring, and the methyl carbons. The carbonyl carbon is typically found in the range of δ 160-170 ppm. The imine carbon signal is expected around δ 155-160 ppm. sorbonne-universite.fr The aromatic carbons would show four distinct signals, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The two methyl carbons of the acetone group would also be visible in the aliphatic region of the spectrum. sorbonne-universite.frchemicalbook.comhmdb.ca

Table 1: Predicted NMR Spectroscopic Data for Acetone O-(4-bromobenzoyl)oxime
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)
¹H NMRMethyl Protons (2 x CH₃)~2.0 - 2.2
Aromatic Protons (AA')~7.6 - 7.8 (d)
Aromatic Protons (BB')~7.8 - 8.0 (d)
¹³C NMRMethyl Carbons (2 x CH₃)~16 - 22
Imine Carbon (C=N)~155 - 160
Carbonyl Carbon (C=O)~163 - 165
Aromatic Carbons (C-H)~128 - 132
Aromatic Carbons (C-Br, C-C=O)~128 - 135

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺·) peak, followed by characteristic fragmentation.

The fragmentation of oxime esters often involves the cleavage of the weak N-O bond. uni-saarland.de Key fragmentation pathways for this molecule would include:

α-cleavage: Breakage of the bond between the carbonyl group and the aromatic ring, or the C-O bond of the ester. This would lead to the formation of a 4-bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183/185, which is often a stable and prominent fragment. libretexts.orgchemguide.co.uk

N-O Bond Cleavage: Homolytic cleavage of the N-O bond can generate an iminyl radical and a 4-bromobenzoyloxy radical.

Loss of Acetone Oxime: Fragmentation could result in the loss of a neutral acetone oxime molecule.

Table 2: Predicted Mass Spectrometry Fragmentation Data
m/zPossible Fragment IonFragmentation Pathway
257/259[C₁₀H₁₀BrNO₂]⁺·Molecular Ion (M⁺·)
183/185[C₇H₄BrO]⁺Cleavage of the ester C-O bond
155/157[C₆H₄Br]⁺Loss of CO from the benzoyl cation
72[(CH₃)₂C=N]⁺Cleavage of the O-N bond and ionization of the iminyl fragment
43[C₃H₇]⁺ or [CH₃CO]⁺Fragment from the acetone moiety

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

EPR spectroscopy is a highly specific technique for the detection and characterization of radical species. Oxime esters are well-known photochemical precursors for radicals, as the N-O bond can be cleaved by photolysis. acs.orgrsc.orgrsc.org Upon UV irradiation, this compound is expected to dissociate, forming an iminyl radical and a 4-bromobenzoyloxy radical. acs.org

The iminyl radicals (R₂C=N·) typically exhibit large hyperfine splitting constants with the ¹⁴N nucleus (aN ≈ 28–33 G), making them readily identifiable by EPR. beilstein-journals.org The 4-bromobenzoyloxy radical could potentially undergo further reactions, such as decarboxylation, to form a 4-bromophenyl radical. EPR spectroscopy would be instrumental in studying the kinetics and mechanism of these radical reactions. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

Key expected vibrational frequencies include:

A strong absorption band for the ester carbonyl group (C=O) stretch, typically found in the region of 1740-1760 cm⁻¹. mdpi.com

A medium intensity band for the C=N (imine) stretch of the oxime group, expected around 1600-1640 cm⁻¹. mdpi.comlam.edu.ly

Stretching vibrations for the aromatic C=C bonds in the benzene ring, appearing in the 1450-1600 cm⁻¹ region.

A C-O stretching vibration for the ester linkage.

Vibrations corresponding to C-H bonds in the methyl and aromatic groups.

The presence and position of these bands provide a molecular fingerprint, confirming the presence of the key functional moieties. alfred.eduresearchgate.net

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1740 - 1760
C=N (Oxime)Stretch~1600 - 1640
Aromatic C=CStretch~1450 - 1600
C-O (Ester)Stretch~1250 - 1300
C-BrStretch~500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the 4-bromobenzoyl group in the target molecule. libretexts.org The spectrum is expected to show strong absorption bands in the UV region.

For the analogous compound (Z)-verbenone O-(4'-bromobenzoyl) oxime, UV-Vis absorption maxima (λmax) were reported at 249.2 nm and 262.6 nm. mdpi.com It is highly probable that this compound will exhibit a similar absorption profile due to the presence of the same 4-bromobenzoyl chromophore, which is responsible for the π → π* electronic transitions. These studies are also foundational for photochemical experiments, as the wavelength of maximum absorbance is often used for irradiating the sample to induce reactions like the radical formation discussed in the EPR section. uobabylon.edu.iq

Table 4: Predicted UV-Vis Spectroscopic Data
ChromophoreTransitionPredicted λmax (nm)
4-Bromobenzoylπ → π*~250 - 265

Coordination Chemistry and Supramolecular Assemblies of Oxime Derivatives

Ligand Properties of Oximes and Oxime Esters in Metal Coordination

Oximes and their ester derivatives are recognized as highly versatile ligands in coordination chemistry due to the presence of multiple donor atoms and tunable electronic properties. researchgate.net The acetone (B3395972) O-(4-bromobenzoyl)oxime ligand, with its combination of an imine nitrogen, an oxime oxygen, and a carbonyl oxygen within the benzoyl group, presents multiple potential sites for metal coordination.

Chelation Behavior and Coordination Modes with Transition Metal Ions

The coordination of oxime-based ligands to transition metal ions is characterized by significant versatility. Generally, the oxime function can coordinate to a metal center in several ways, most commonly through the nitrogen lone pair. researchgate.net This N-coordination can lead to a substantial change in the reactivity of the oxime group itself. at.ua

In the case of acetone O-(4-bromobenzoyl)oxime, coordination with a transition metal ion would likely occur via the nitrogen atom of the oxime group. Depending on the metal center and reaction conditions, the carbonyl oxygen of the 4-bromobenzoyl group could also participate in coordination, leading to a chelate ring structure. The formation of such chelates often enhances the thermodynamic stability of the resulting metal complex. researchgate.net The specific geometry of the coordinated oxime group relative to the metal's orbitals can also influence the strength of π-backbonding, where d-electrons from the metal are accepted into the π* orbitals of the oxime. researchgate.net

Some documented coordination modes for oxime and oximato ligands include:

N-coordination: The ligand binds through the nitrogen atom.

N,O-chelation: The deprotonated oximato group binds through both the nitrogen and oxygen atoms.

Bridging Coordination: The oximato group bridges two or more metal centers.

Role of Oxime Ester Ligands in Catalytic Systems

Oxime esters have emerged as important substrates in transition metal-catalyzed reactions, particularly those involving palladium and nickel. These catalytic systems often exploit the reactivity of the N-O bond within the oxime ester. A key mechanistic step in many of these reactions is the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into the N-O bond. at.ua This process generates an iminyl-metal intermediate that can then participate in a variety of subsequent transformations, such as cyclizations and coupling reactions.

The nature of the ester group can influence the efficiency and selectivity of these catalytic processes. For this compound, the electron-withdrawing character of the 4-bromobenzoyl group would likely facilitate the cleavage of the N-O bond, making it a reactive substrate in such catalytic cycles. The versatility of this chemistry allows for the synthesis of complex nitrogen-containing heterocyclic compounds.

Table 1: Examples of Catalytic Systems Utilizing Oxime Ester Ligands

Catalyst Reaction Type Intermediate
Palladium(0) Narasaka-Heck Cyclization Iminyl-Palladium(II)
Nickel(0) Aza-Heck Cyclization Imino-Nickel(II)
Cobalt Radical Cyclization Iminyl Radical

Formation and Structural Characterization of Metal Complexes with Oxime Ligands

The synthesis and structural elucidation of metal complexes are central to understanding their chemical properties and potential applications. For ligands like this compound, this involves reacting the ligand with a suitable metal salt and characterizing the resulting product using various spectroscopic and crystallographic techniques.

Synthesis of Polynuclear Metal Complexes

Polynuclear metal complexes, which contain multiple metal centers, can be formed when a ligand possesses the ability to bridge between them. The oximato group (the deprotonated form of an oxime) is an effective bridging ligand. It can bridge two metal centers through its nitrogen and oxygen atoms, leading to the formation of dimeric, trimeric, or even larger cluster compounds.

For instance, the reaction of an oxime-containing ligand with a metal salt under appropriate conditions can result in a bridged oximato complex. at.ua While specific polynuclear complexes of this compound are not detailed in the available literature, the fundamental principles of oxime chemistry suggest its potential to form such structures upon deprotonation of a related oxime precursor and subsequent reaction with multiple metal ions.

Crystallographic Analysis of Oxime-Metal Coordination Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal complexes. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Non-Covalent Interactions in Supramolecular Architectures

Supramolecular chemistry focuses on the organization of molecules into larger, functional assemblies through non-covalent interactions. fortunejournals.com These interactions, though weaker than covalent bonds, play a crucial role in determining the solid-state structure and properties of molecular materials. mdpi.com

In the context of metal complexes involving this compound, several types of non-covalent interactions can be envisaged to direct their self-assembly into supramolecular architectures:

Hydrogen Bonding: While the esterification of the oxime's hydroxyl group in this compound precludes it from acting as a hydrogen bond donor, other parts of the molecule or co-ligands could participate in hydrogen bonding. at.ua

π-π Stacking: The presence of the aromatic 4-bromobenzoyl group provides a site for π-π stacking interactions between adjacent complexes. These interactions can lead to the formation of one-dimensional stacks or more complex three-dimensional networks.

Halogen Bonding: The bromine atom on the benzoyl ring can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules.

The interplay of these non-covalent interactions governs the formation of well-defined supramolecular structures. rsc.org The analysis of these interactions, often through techniques like Hirshfeld surface analysis, is essential for understanding and designing crystalline materials with desired properties. mdpi.com

In-depth Analysis of this compound Unfeasible Due to Lack of Available Crystallographic Data

A comprehensive review of available scientific literature reveals a significant gap in the crystallographic data for the chemical compound this compound. Despite extensive searches for its crystal structure, intermolecular interactions, and supramolecular assembly, no specific research findings or detailed structural analyses for this particular compound could be located. This absence of foundational data makes it impossible to provide a thorough and scientifically accurate article on its coordination chemistry and supramolecular assemblies as requested.

The requested article outline, focusing on hydrogen bonding networks (O-H...N, O-H...O interactions), halogen bonding interactions in crystal lattices, and the principles of crystal engineering as applied to this specific oxime derivative, necessitates the availability of its determined crystal structure. Crystallographic data is the primary source for understanding the precise three-dimensional arrangement of molecules in a solid state, which in turn dictates the nature and geometry of intermolecular forces such as hydrogen and halogen bonds.

While general principles of coordination chemistry and supramolecular assemblies in related oxime derivatives are well-documented, a detailed and specific analysis for this compound cannot be constructed without this critical information. The creation of data tables and a discussion of detailed research findings are contingent upon published experimental results, which appear to be non-existent for this compound in the public domain.

Therefore, the generation of an article focusing solely and in detail on the chemical compound “this compound” as per the provided outline is not feasible at this time.

Advanced Research Directions and Future Outlook

Exploration of Unprecedented Reactivity Modes for O-Acyl Ketoximes

The foundational reactivity of O-acyl ketoximes involves the homolytic cleavage of the N-O bond to produce iminyl and carboxyl radicals. mdpi.com Future research is focused on moving beyond this established paradigm to uncover and harness new modes of chemical behavior. One promising avenue is the development of chemodivergent reaction pathways, where a single precursor like acetone (B3395972) O-(4-bromobenzoyl)oxime can be directed toward multiple, distinct product outcomes by subtly changing reaction conditions. For instance, recent work on benzene-linked O-oxime esters has shown that they can act as precursors to two different persistent radicals, which can then be selectively coupled to form diverse molecular architectures. rsc.org

Rational Design of Novel Functional Materials Incorporating Oxime Ester Scaffolds

The ability of oxime esters to generate radicals upon stimulation, particularly by light, makes them excellent candidates for the core of functional materials. A significant area of future development lies in their use as photoinitiators for free radical polymerization. mdpi.com Specifically, oxime esters with tailored chromophores, such as those based on phenothiazine (B1677639) or bicarbazole, have been designed to absorb light in the visible spectrum, making them suitable for curing polymers using energy-efficient LEDs. arkat-usa.org

Furthermore, the photochemistry of these compounds extends to biological applications. Research on 4-nitrobenzaldehyde (B150856) O-(4-bromobenzoyl) oxime, a structurally related compound, has demonstrated its ability to induce DNA photocleavage upon UV-A irradiation. arkat-usa.org The process is driven by the generation of an oxygen-centered aroyloxyl radical following the cleavage of the N-O bond. arkat-usa.org This finding suggests a significant future potential for acetone O-(4-bromobenzoyl)oxime and its derivatives in the development of agents for photodynamic therapy, where light is used to activate a compound to exert a therapeutic effect, such as in cancer treatment. arkat-usa.org The design of novel photochromic polymers, which change color reversibly upon exposure to light and heat, also represents a promising application for oxime ester scaffolds. ontosight.ai

Development of Environmentally Benign and Highly Efficient Synthetic Protocols

Modern chemical synthesis places a strong emphasis on sustainability. A key future direction for the chemistry of this compound is the development of "green" synthetic protocols. This involves minimizing waste, avoiding hazardous reagents, and using energy-efficient methods. researchgate.net Significant progress is being made in transition-metal-free reactions that leverage visible light photocatalysis to initiate radical reactions from oxime esters. nih.govbohrium.com These methods replace harsh conditions or toxic reagents with abundant, low-energy light.

The development of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, is another hallmark of green chemistry. researchgate.net Designing such reactions starting from simple precursors to generate oxime esters like this compound, or using it as a key building block, improves atom economy and reduces the number of purification steps required. researchgate.net The ultimate goal is to create catalytic, highly selective, and waste-minimizing pathways for both the synthesis and transformation of oxime esters. researchgate.net

Integration of Oxime Chemistry with Emerging Methodologies (e.g., Electrochemistry, Flow Chemistry)

The fusion of traditional chemical principles with new technologies is set to unlock novel capabilities. Electrochemistry and flow chemistry are two such emerging areas with immense potential for oxime ester synthesis and application. doi.org Electrochemical synthesis offers a green and powerful way to conduct redox reactions without the need for chemical oxidants or reductants. mdpi.comorganic-chemistry.org The generation of radicals from oxime esters can be achieved electrochemically, providing precise control over the reaction. mdpi.com This method is being explored for C-H functionalization and the construction of complex nitrogen-containing molecules. mdpi.combohrium.com

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers advantages in safety, scalability, and reaction control, particularly for reactions requiring high temperatures or involving reactive intermediates. doi.org For transformations involving this compound, flow reactors could enable rapid optimization of reaction conditions and facilitate multi-step sequences in a streamlined, automated fashion, bridging the gap between laboratory discovery and industrial production. doi.org

Deeper Understanding of Complex Radical Cascade Mechanisms and Their Synthetic Potential

The radicals generated from the N-O bond cleavage of this compound can initiate a sequence of events known as a radical cascade. cmu.eduacs.org In these cascades, a single initiation step triggers a series of intramolecular and intermolecular bond formations, rapidly building molecular complexity from simple starting materials. mdpi.comacs.org These reactions are powerful tools for synthesizing complex heterocyclic structures that are prevalent in pharmaceuticals and natural products. mdpi.comresearchgate.net

A major future challenge and opportunity lies in gaining a deeper mechanistic understanding of these cascades. cmu.edu By elucidating the intricate pathways, intermediates, and competing reactions, chemists can learn to control the outcomes with greater precision. This includes managing the reactivity of different radical species (e.g., iminyl vs. acyl radicals) and directing the cascade towards a desired product. mdpi.com Advanced computational studies combined with experimental mechanistic investigations will be crucial. This deeper knowledge will unlock the full synthetic potential of radical cascades initiated from oxime esters, enabling the construction of previously inaccessible molecules and expanding the utility of compounds like this compound in advanced organic synthesis. mdpi.comcmu.edu

Q & A

Q. What are the recommended synthetic routes for preparing acetone O-(4-bromobenzoyl)oxime, and how can reaction efficiency be optimized?

this compound can be synthesized via oxime transfer reactions or condensation of 4-bromobenzoyl chloride with acetone oxime . A typical method involves reacting 4-bromobenzoyl chloride (precursor; CAS 589-17-3) with hydroxylamine derivatives under controlled pH (7–9) and low-temperature conditions (0–5°C) to minimize side reactions . Optimization strategies include:

  • Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acyl chloride.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate formation.
  • Purification via recrystallization or column chromatography to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the oxime (C=N-OH) and aromatic substituents. For example, the oxime proton typically appears at δ 10–12 ppm .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N) and ~3200 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 272.07 g/mol for C₁₀H₉BrN₂O₂) .
  • Elemental Analysis : To verify purity (C, H, N content within ±0.3% of theoretical values) .

Q. What safety protocols are essential when handling this compound and its precursors?

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), goggles, and lab coats to avoid skin/eye contact with 4-bromobenzoyl chloride, a corrosive precursor .
  • Ventilation : Use fume hoods due to potential release of toxic gases (e.g., HCl during synthesis).
  • Storage : Keep precursors at 2–8°C in airtight containers; the final oxime is stable at room temperature but should be stored away from oxidizing agents .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromobenzoyl group influence the reactivity of this oxime in metal coordination or catalysis?

The electron-withdrawing bromine substituent enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks in metal-ligand coordination. For example:

  • In Co(II)/Ni(II) complexes , the oxime acts as a bidentate ligand, forming stable five-membered chelate rings. Computational studies suggest that the bromine substituent lowers the LUMO energy, enhancing ligand-to-metal charge transfer .
  • Catalytic applications include C–N bond formation in cross-coupling reactions, where the oxime’s leaving group ability is critical for transmetallation steps .

Q. What mechanistic insights explain contradictions in reaction outcomes when using this compound in nucleophilic substitutions versus electrophilic additions?

Contradictions arise from the oxime’s dual reactivity:

  • Nucleophilic Substitutions : The oxime’s NH–O group can act as a nucleophile, attacking electrophilic centers (e.g., in SN2 reactions with alkyl halides). Steric hindrance from the 4-bromobenzoyl group may slow kinetics .
  • Electrophilic Additions : Under acidic conditions, the oxime’s C=N bond can undergo protonation, enabling electrophilic attack. However, competing hydrolysis (C=N cleavage) may reduce yields, requiring strict pH control .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in multi-step syntheses?

Density Functional Theory (DFT) calculations can model:

  • Transition States : Energy barriers for key steps (e.g., water expulsion in oxime transfer reactions) to identify rate-limiting stages .
  • Hydrogen Bonding Networks : Intramolecular H-bonds between the oxime’s hydroxyl and carbonyl groups stabilize intermediates, directing regioselectivity toward thermodynamically favored products .

Q. What strategies address discrepancies in reported catalytic efficiencies of metal-oxime complexes derived from this compound?

Discrepancies may stem from:

  • Ligand Geometry : Variations in coordination modes (monodentate vs. bidentate) alter metal center accessibility. Single-crystal X-ray diffraction can resolve structural ambiguities .
  • Counterion Effects : Anions like Cl⁻ or NO₃⁻ influence solubility and active site availability. Comparative studies using identical counterions are recommended .

Q. How does the steric bulk of the 4-bromobenzoyl group impact the compound’s utility in polymer or material science applications?

The bulky aryl group:

  • Enhances Thermal Stability : By restricting molecular motion in polymer matrices (e.g., silicone rubbers), improving decomposition temperatures by ~20–30°C .
  • Reduces Reactivity in Cross-Linking : Slows curing kinetics in condensation-based systems, necessitating catalysts (e.g., tin compounds) .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., catalytic efficiency), validate via controlled experiments (fixed temperature/pH) and replicate published protocols .
  • Advanced Characterization : Use X-ray Photoelectron Spectroscopy (XPS) to probe metal-ligand bonding or Cyclic Voltammetry for redox behavior analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.